molecular formula C14H12N2O4 B131766 Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate CAS No. 142593-07-5

Dimethyl 2,2'-bipyridine-6,6'-dicarboxylate

Cat. No.: B131766
CAS No.: 142593-07-5
M. Wt: 272.26 g/mol
InChI Key: YFKCGCGCKIYMIH-UHFFFAOYSA-N
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Description

Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate is a chemical compound with the molecular formula C14H12N2O4. It is a derivative of bipyridine, a well-known ligand in coordination chemistry. This compound is often used in the synthesis of metal complexes and has applications in various fields, including catalysis and materials science .

Mechanism of Action

Target of Action

Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate is commonly used as a ligand to form complexes with ions such as Pd (II), Pt (II), Cu (II), Co (II) and Zn (II) . These metal ions are the primary targets of the compound. The role of these targets varies depending on the specific biochemical context, but they often participate in catalytic processes or serve as structural components in various biological systems.

Mode of Action

The compound interacts with its targets (metal ions) through coordination bonds. This interaction results in the formation of metal-ligand complexes. The exact changes resulting from this interaction depend on the specific metal ion involved and the biochemical context.

Biochemical Pathways

It’s known that the compound can participate in various chemical reactions. For example, it can be used to synthesize four pyridine-bridged bis pyrazole ligands by Claisen condensation. These ligands could be further treated with UCl4 to yield the corresponding novel mononuclear uranium (IV) complexes.

Pharmacokinetics

The compound is a solid at 20°c , and its melting point is between 192.0 and 196.0 °C . These properties may influence its bioavailability.

Result of Action

It’s known that the compound can form complexes with various metal ions , which can have various effects depending on the specific metal ion and the biochemical context.

Action Environment

The action, efficacy, and stability of Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s interaction with its targets (metal ions) can be influenced by factors such as pH, temperature, and the presence of other ions or molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 2,2’-bipyridine-6,6’-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of dimethyl 2,2’-bipyridine-6,6’-dicarboxylate may involve more efficient catalytic processes to increase yield and reduce production costs. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced bipyridine derivatives, and substituted bipyridine compounds .

Scientific Research Applications

Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine-6,6’-dicarboxylic acid: The parent compound, which lacks the ester groups.

    4,4’-Dimethyl-2,2’-bipyridine: A similar compound with methyl groups at the 4,4’ positions instead of ester groups.

    6,6’-Dimethyl-2,2’-bipyridine: Another derivative with methyl groups at the 6,6’ positions

Uniqueness

Dimethyl 2,2’-bipyridine-6,6’-dicarboxylate is unique due to its ester functional groups, which can be easily modified to introduce various substituents. This versatility makes it a valuable building block in the synthesis of complex molecules and materials .

Properties

IUPAC Name

methyl 6-(6-methoxycarbonylpyridin-2-yl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-19-13(17)11-7-3-5-9(15-11)10-6-4-8-12(16-10)14(18)20-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKCGCGCKIYMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C2=NC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467115
Record name DIMETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142593-07-5
Record name DIMETHYL 2,2'-BIPYRIDINE-6,6'-DICARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 2,2'-Bipyridine-6,6'-dicarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What intermolecular interactions are observed in the crystal structure of 6,6′-Dimethylsulfinyl-2,2′-bipyridine, a related compound?

A2: The crystal structure of 6,6′-Dimethylsulfinyl-2,2′-bipyridine reveals a network of weak intermolecular interactions. Two distinct C–H···O hydrogen bonds link the molecules, creating infinite C(4) and C(5) chains []. These chains are further reinforced by π···π stacking interactions between the aromatic rings and S=O···π interactions involving the sulfinyl groups []. This intricate network of weak interactions contributes to the overall stability of the crystal structure.

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